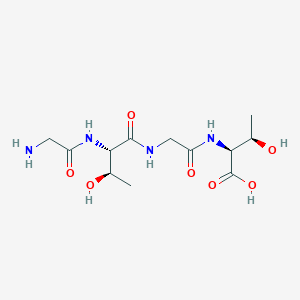![molecular formula C20H18N2S B14216229 Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- CAS No. 780756-11-8](/img/structure/B14216229.png)
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely studied due to their significant biological activities and their presence in many natural products, including nucleic acids. The specific compound features a pyrimidine ring substituted with a thioether group and a bis(2-methylphenyl)ethenyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-containing pyrimidines, including Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-, typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often involve the interaction of 2-halo derivatives with sulfur-containing reagents under specific conditions, such as refluxing in suitable solvents .
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis techniques. They often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can lead to the formation of thiol derivatives.
Substitution: Commonly involves nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with nucleic acids or proteins.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- involves its interaction with biological targets such as enzymes or nucleic acids. The thioether group can participate in redox reactions, influencing oxidative processes in biological systems . The bis(2-methylphenyl)ethenyl moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds share the thioether functionality but differ in the nature of the substituents on the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, offering different biological activities and chemical properties.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to the pyrimidine, providing unique pharmacological profiles.
Uniqueness
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the pyrimidine ring with the bis(2-methylphenyl)ethenyl and thioether groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
780756-11-8 |
|---|---|
Molecular Formula |
C20H18N2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2,2-bis(2-methylphenyl)ethenylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H18N2S/c1-15-8-3-5-10-17(15)19(18-11-6-4-9-16(18)2)14-23-20-21-12-7-13-22-20/h3-14H,1-2H3 |
InChI Key |
VYUUSBQOJAOYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CSC2=NC=CC=N2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)


![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)



![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)





